molecular formula C30H37BrO B3045765 Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris- CAS No. 113354-80-6

Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-

Cat. No.: B3045765
CAS No.: 113354-80-6
M. Wt: 493.5 g/mol
InChI Key: BIJYQRLGVDTEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris- belongs to the family of triphenylmethane derivatives, characterized by a central methylidyne (-CH=) group connecting three benzene rings. The unique structural feature of this compound is the substitution of one hydrogen atom on the methylidyne group with an 11-bromoundecyloxy chain (a 11-carbon alkyl chain terminated by a bromine atom and linked via an ether oxygen). This brominated alkyl chain introduces distinct reactivity and physicochemical properties, making the compound relevant in organic synthesis, polymer chemistry, or as a precursor for functional materials.

Key properties likely include:

  • Molecular formula: Estimated as C33H40BrO (based on similar compounds with shorter chains).
  • Molecular weight: ~550–600 g/mol (higher than non-brominated analogs due to the bromine atom and long alkyl chain).
  • Reactivity: The bromine atom at the terminal position of the undecyl chain makes it susceptible to nucleophilic substitution reactions.

Properties

IUPAC Name

[11-bromoundecoxy(diphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37BrO/c31-25-17-6-4-2-1-3-5-7-18-26-32-30(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29/h8-16,19-24H,1-7,17-18,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJYQRLGVDTEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554849
Record name 1,1',1''-{[(11-Bromoundecyl)oxy]methanetriyl}tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113354-80-6
Record name 1,1',1''-{[(11-Bromoundecyl)oxy]methanetriyl}tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bromination of Mesitylene

Mesitylene (1,3,5-trimethylbenzene) undergoes radical bromination using N-bromosuccinimide (NBS) and a peroxide initiator (e.g., dibenzoyl peroxide) in tetrachloromethane (CCl₄) at 70°C. The reaction proceeds via a free-radical mechanism, selectively substituting methyl groups with bromine atoms due to the stability of the benzylic radical intermediate.

Reaction Conditions

Component Quantity Role
Mesitylene 8.6 g (71.5 mmol) Substrate
NBS 38.2 g (214.6 mmol) Brominating agent
Dibenzoyl peroxide 5.19 g (21.4 mmol) Radical initiator
CCl₄ 100 mL Solvent

Procedure

  • Combine mesitylene, NBS, and dibenzoyl peroxide in CCl₄.
  • Reflux at 70°C for 6 hours under inert atmosphere.
  • Filter to remove succinimide byproducts.
  • Evaporate solvent to yield 1,3,5-tris(bromomethyl)benzene as a pale yellow solid (96% yield).

Characterization

  • Melting Point : 86–87°C.
  • ¹H NMR (CDCl₃) : δ 7.35 (s, 3H, aromatic), 4.45 (s, 6H, CH₂Br).
  • ¹³C NMR (CDCl₃) : δ 139.00 (aromatic C), 129.55 (CH₂Br).

Side-Chain Introduction: 11-Bromoundecyloxy Methylidyne Functionalization

The 11-bromoundecyloxy side chains are introduced via nucleophilic substitution or etherification reactions.

Synthesis of 11-Bromoundecan-1-ol Derivatives

The 11-bromoundecyl moiety is synthesized from undecen-1-ol through hydrobromination or from undecane-1,11-diol via selective monobromination.

Example Pathway

  • Hydrobromination of Undecen-1-ol :
    • Treat undecen-1-ol with HBr in acetic acid to yield 11-bromoundecan-1-ol.
    • Yield : ~85% (analogous to methods in).

Alkoxylation of Tris(bromomethyl)benzene

The tris(bromomethyl)benzene core reacts with 11-bromoundecyloxide ions under SN2 conditions.

Reaction Conditions

Component Quantity Role
1,3,5-Tris(bromomethyl)benzene 2.74 mmol Electrophilic core
11-Bromoundecanol 10.3 mmol Nucleophile precursor
Potassium carbonate 16.5 mmol Base
Dry DMF 30 mL Solvent

Procedure

  • Dissolve 1,3,5-tris(bromomethyl)benzene and 11-bromoundecanol in dry DMF.
  • Add K₂CO₃ to deprotonate the alcohol, generating the alkoxide.
  • Heat at 60°C for 24 hours to facilitate substitution.
  • Purify via column chromatography (ethyl acetate/hexane) to isolate the product.

Optimization Notes

  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance ion pair separation.

Mechanistic and Kinetic Considerations

Nucleophilic Substitution Dynamics

The reaction follows an SN2 mechanism, where the alkoxide ion attacks the benzylic bromine atom, leading to inversion of configuration. Steric hindrance from the long alkyl chain necessitates prolonged reaction times (24–48 hours).

Competing Side Reactions

  • Elimination : Formation of styrenic byproducts via E2 pathways at high temperatures.
  • Incomplete Substitution : Residual bromomethyl groups may persist, requiring excess alkoxide.

Purification and Characterization

Chromatographic Separation

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Ethyl acetate/hexane (1:10 v/v).

Spectroscopic Analysis

  • ¹H NMR : Expected signals at δ 3.40–3.60 (t, OCH₂), 1.20–1.50 (m, alkyl chain), and 4.40–4.60 (s, ArCH₂O).
  • ¹³C NMR : Peaks at δ 70–75 (OCH₂), 30–35 (CH₂Br), and 125–140 (aromatic carbons).

Alternative Synthetic Routes

Ullmann Ether Synthesis

Copper-catalyzed coupling of 11-bromoundecyl iodide with trihydroxybenzene derivatives. While theoretically viable, this method suffers from low yields due to poor solubility of the phenolic core.

Mitsunobu Reaction

Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 11-bromoundecanol with trihydroxybenzene. This approach offers higher regioselectivity but requires anhydrous conditions.

Industrial and Scalability Challenges

  • Cost : 11-Bromoundecanol is expensive (~$24.00/g), necessitating efficient recycling of solvents.
  • Safety : Dibenzoyl peroxide and NBS are shock-sensitive; reactions require strict temperature control.

Scientific Research Applications

Benzene, 1,1’,1’'-[[(11-bromoundecyl)oxy]methylidyne]tris- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1,1’,1’'-[[(11-bromoundecyl)oxy]methylidyne]tris- involves its ability to interact with various molecular targets through its bromine atom and alkyl chain. The bromine atom can participate in nucleophilic substitution reactions, while the alkyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Alkyloxy-Substituted Triphenylmethane Derivatives

These compounds feature varying alkyl chain lengths and terminal functional groups. Key examples include:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Key Properties References
Benzene, 1,1',1''-[(decyloxy)methylidyne]tris- 500288-61-9 C29H36O 400.60 Decyloxy (C10H21O) - Hydrophobic due to long alkyl chain
- Lower reactivity compared to brominated analogs
Benzene, 1,1',1''-[[[3-(phenylmethoxy)tetradecyl]oxy]methylidyne]tris- 139623-15-7 C40H50O2 562.84 Tetradecyloxy with phenylmethoxy branch - Enhanced steric hindrance
- Potential use in surfactants or dendrimers
Benzene, 1,1',1''-[[(2-chloroethoxy)methylidyne]tris- 1235-23-0 C21H19ClO 322.83 Chloroethoxy (Cl-C2H4O) - Melting point: 132–133.5°C
- Reactivity in SN2 reactions

Key Observations :

  • Chain length and hydrophobicity : Longer alkyl chains (e.g., tetradecyl in ) increase molecular weight and hydrophobicity, impacting solubility in polar solvents.
  • Halogen effects : Bromine in the target compound offers higher reactivity than chlorine in due to its larger atomic size and weaker C-Br bond.

Aromatic/Ether-Functionalized Analogs

These compounds replace alkyl chains with aromatic or complex ether groups:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Key Properties References
Benzene, 1,1',1''-[methylidynetris(oxy)]tris- 16737-44-3 C19H16O3 292.33 Three phenoxy groups - High thermal stability (boiling point: 456.1°C)
- Used in polymer crosslinking
Benzene, 1,2,3-tris(phenylmethoxy) 55020-64-9 C27H24O3 396.48 Three benzyloxy groups - Solid-state applications due to aromatic stacking

Key Observations :

  • Aromatic substituents : Compounds like exhibit higher thermal stability compared to alkylated analogs, making them suitable for high-temperature applications.
  • Steric effects : Bulkier substituents (e.g., benzyloxy in ) reduce conformational flexibility.

Halogenated and Reactive Derivatives

These compounds feature halogens or reactive functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Key Properties References
Benzene, 1,1',1''-methylidynetris[4-isocyanato- 2422-91-5 C22H13N3O3 367.36 Three isocyanato groups - High reactivity in polyurethane synthesis
- Toxicity concerns
Benzene, 1,1',1''-[(2-chloroethoxy)methylidyne]tris- 1235-23-0 C21H19ClO 322.83 Chloroethoxy group - Versatile alkylating agent

Key Observations :

  • Functional group diversity : Isocyanato groups () enable polymerization, while bromine/chlorine (target compound, ) facilitates nucleophilic substitutions.

Biological Activity

Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris- (CAS No. 113354-80-6) is a complex organic compound notable for its unique structure, which includes a benzene ring substituted with a bromoundecyl group. This compound has gained attention in scientific research due to its potential biological activities and applications in various fields including chemistry, biology, and medicine.

  • Molecular Formula : C30H37BrO
  • Molar Mass : 493.52 g/mol
  • CAS Number : 113354-80-6
  • Physical State : Solid at room temperature
  • Density : Approximately 1.166 g/cm³

The biological activity of Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris- can be attributed to its structural features:

  • Amphiphilic Nature : The long alkyl chain and the bromine atom enable the compound to interact with biological membranes and proteins, potentially modulating their function.
  • Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, allowing for the modification of other biomolecules.
  • Hydrophobic Interactions : The alkyl chain facilitates hydrophobic interactions with lipid membranes, which may influence membrane fluidity and protein activity.

1. Membrane Studies

The compound is employed in research related to membrane proteins and lipid interactions due to its amphiphilic properties. It can serve as a model compound for studying membrane dynamics and protein-lipid interactions.

2. Drug Delivery Systems

Research indicates potential applications in drug delivery systems, where the compound's ability to interact with cellular membranes could enhance the bioavailability of therapeutic agents.

3. Pharmaceutical Development

As an intermediate in the synthesis of more complex organic molecules, it holds promise in pharmaceutical development, particularly in creating new drugs that target specific biological pathways.

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-Long alkyl chain; bromine substituentMembrane interaction; potential drug delivery
BenzeneSimple aromatic structureGenotoxicity; hematotoxicity
Benzene Derivative AShorter alkyl chain; no halogenReduced membrane activity

Q & A

Q. What are the critical steps for synthesizing "Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-"?

  • Methodological Answer : Synthesis involves two primary stages:
  • Core formation : Construct the methylidyne-tris(benzene) backbone via Friedel-Crafts alkylation or trityl chloride intermediates, as seen in structurally similar triphenylmethane derivatives .
  • Functionalization : Attach the 11-bromoundecyloxy chain via nucleophilic substitution (SN2) using 1-bromoundecane (CAS 693-67-4) as a precursor, leveraging its bromine as a leaving group .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to isolate the product. Confirm purity via TLC and NMR.

Q. How should researchers characterize this compound’s structural integrity?

  • Methodological Answer : Employ a multi-technique approach:
  • 1H/13C NMR : Assign peaks for aromatic protons (6.5–7.5 ppm) and alkyl chain signals (0.5–2.5 ppm). The bromoundecyl chain’s terminal Br-C peak appears near 30–35 ppm in 13C NMR .
  • FTIR : Confirm C-Br stretching (~550–650 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~600–650 g/mol based on similar derivatives) .

Q. What safety protocols are essential during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as brominated alkanes are irritants .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors, which may cause respiratory irritation .
  • Waste Disposal : Collect halogenated waste separately; neutralize residual bromine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can thermal stability and decomposition pathways be analyzed?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat the compound at 10°C/min under nitrogen. Expect decomposition >250°C, with mass loss corresponding to the bromoundecyl chain cleavage .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic decomposition events.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., brominated hydrocarbons, benzene derivatives) .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference NMR/FTIR data with structurally analogous compounds (e.g., triphenylmethane derivatives ).
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals in NMR.
  • Computational Modeling : Simulate NMR/IR spectra using DFT (e.g., Gaussian software) to validate experimental assignments .

Q. What are potential applications in supramolecular chemistry or materials science?

  • Methodological Answer :
  • Ligand Design : The tris-benzene core can act as a π-donor for metal coordination (e.g., Ag⁺ or Pd²⁺) in catalysis .
  • Polymer Monomers : The bromoundecyl chain enables crosslinking via Suzuki coupling or nucleophilic substitution for dendrimer synthesis .
  • Liquid Crystals : Investigate mesophase behavior by attaching polar groups to the alkyl chain .

Q. How to assess environmental persistence and ecotoxicity?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates in aqueous systems.
  • QSAR Modeling : Predict bioaccumulation (log Kow) and toxicity (LC50) using EPI Suite or TEST software, leveraging data from brominated alkanes .
  • Aquatic Toxicity Testing : Expose Daphnia magna to sublethal concentrations (0.1–10 mg/L) and monitor mortality/behavior over 48 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-
Reactant of Route 2
Reactant of Route 2
Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.